3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound under investigation possesses the systematic IUPAC name 3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethylimidazolidine-2,4-dione hydrochloride. It is registered under the Chemical Abstracts Service (CAS) number 164648-33-3 and has the molecular formula C₁₃H₁₈ClN₃O₂. The molecular weight of this compound is 283.756 g/mol.
The molecular structure comprises several key components that contribute to its chemical identity and potential reactivity:
- The imidazolidine-2,4-dione core (hydantoin ring): A five-membered heterocyclic structure containing two nitrogen atoms and two carbonyl groups at positions 2 and 4.
- 5,5-dimethyl substitution: Two methyl groups attached to carbon position 5 of the imidazolidine ring.
- 3-position substitution: A [4-(aminomethyl)phenyl]methyl group attached to the nitrogen at position 3.
- Hydrochloride salt formation: The protonated form of the primary amine group.
Table 1: Structural Components and Nomenclature of the Target Compound
| Parameter | Value |
|---|---|
| IUPAC Name | 3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethylimidazolidine-2,4-dione hydrochloride |
| Molecular Formula | C₁₃H₁₈ClN₃O₂ |
| Molecular Weight | 283.756 g/mol |
| CAS Number | 164648-33-3 |
| European Community Number | 861-453-5 |
| Alternative Names | 3-[4-(aminomethyl)benzyl]-5,5-dimethylimidazolidine-2,4-dione hydrochloride |
The structure consists of three distinct nitrogen atoms with different chemical environments: one within the imidazolidine-2,4-dione ring at position 1 (imide nitrogen), one at position 3 (substituted amide nitrogen), and one in the aminomethyl group (primary amine). These nitrogen centers exhibit different electronic properties and reactivity patterns due to their distinct chemical environments.
Crystallographic Data and Hydrogen Bonding Networks
While specific crystallographic data for this compound is not directly available in the literature, valuable insights can be drawn from the crystallographic properties of related imidazolidine-2,4-dione derivatives.
Hydantoin and its derivatives typically form extensive hydrogen bonding networks in the solid state. These networks significantly influence the three-dimensional arrangement of molecules and contribute to their physicochemical properties. In the parent hydantoin molecule, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming a complex three-dimensional framework. This hydrogen bonding pattern is characteristic of the imidazolidine-2,4-dione system and likely extends to our target compound.
The imidazolidine-2,4-dione scaffold offers multiple hydrogen bonding donor and acceptor sites. As noted in crystallographic studies of hydantoin derivatives, "Possessing equal numbers of hydrogen-bond donor (two ring NH) groups and acceptor (two carbonyl O) atoms, it can form intricate networks". For the target compound, additional hydrogen bonding sites are provided by the aminomethyl group, potentially enhancing the complexity of the crystal packing.
Table 2: Predicted Hydrogen Bonding Patterns Based on Related Structures
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance Range (Å) |
|---|---|---|---|
| N—H⋯O | Ring N1-H | C=O (position 4) | 2.8-3.1 |
| N—H⋯O | Ring N1-H | C=O (position 2) | 2.9-3.2 |
| N—H⋯O | Aminomethyl N-H | C=O (position 2 or 4) | 2.8-3.2 |
| N—H⋯Cl | Aminomethyl N-H | Chloride ion | 3.0-3.3 |
In 5,5-disubstituted hydantoin derivatives, crystallographic studies reveal that the molecules often form centrosymmetric dimers through hydrogen bonding. The presence of the 5,5-dimethyl substitution in our target compound would likely influence this pattern, potentially creating distinct packing arrangements compared to unsubstituted or differently substituted hydantoins.
The additional aminomethyl group in the target compound introduces further complexity to the hydrogen bonding network. The positively charged ammonium group of the hydrochloride salt would form strong ionic hydrogen bonds with the chloride counterion, as well as potential interactions with the carbonyl oxygens of neighboring molecules.
Conformational Analysis of the Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione core in hydantoin derivatives generally adopts a planar or near-planar conformation. For related compounds, crystallographic studies reveal that the hydantoin ring shows minimal deviation from planarity, with root-mean-square deviations typically below 0.02 Å.
A distinctive feature of the imidazolidine-2,4-dione ring system is the bending of the carbonyl groups. In related structures, both carbonyl groups tend to bend toward the N3 nitrogen atom. For instance, in hydantoin derivatives, the angle O2—C2—N1 typically exceeds O2—C2—N3 by approximately 3-4°, and similarly, the angle O4—C4—C5 exceeds O4—C4—N3 by about 2-3°. This bending arises from electronic effects and contributes to the overall stability of the ring system.
The 5,5-dimethyl substitution in the target compound introduces additional conformational constraints. The presence of two methyl groups at the same carbon center creates a quaternary carbon at position 5, which influences the geometric parameters of the ring. This substitution pattern typically increases steric hindrance and can affect the planarity of the ring system, albeit to a small extent.
The N3 substitution with the [4-(aminomethyl)phenyl]methyl group introduces rotational freedom around several bonds:
- Between N3 and the methylene carbon
- Between the methylene carbon and the phenyl ring
- Between the phenyl ring and the aminomethyl group
Table 3: Key Conformational Parameters of the Imidazolidine-2,4-dione Core
| Parameter | Typical Range | Notes |
|---|---|---|
| Ring Planarity (RMSD) | 0.010-0.020 Å | Near-planar configuration |
| O2—C2—N1 angle | 127-128° | Carbonyl bending toward N3 |
| O2—C2—N3 angle | 124-125° | Typically 3-4° less than O2—C2—N1 |
| O4—C4—C5 angle | 126-127° | Carbonyl bending toward N3 |
| O4—C4—N3 angle | 124-125° | Typically 2-3° less than O4—C4—C5 |
| N1—C2—N3—C4 dihedral | ≈ 0° | Supporting ring planarity |
For the 3-substituent, the orientation of the phenyl ring relative to the imidazolidine ring is particularly important. In related structures, the phenyl ring typically adopts a position nearly perpendicular to the plane of the imidazolidine ring to minimize steric interactions. The dihedral angle between these planes often falls in the range of 80-90°.
Electronic Structure Calculations via DFT and MP2 Methods
Electronic structure calculations provide valuable insights into the molecular properties, energetics, and reactivity of imidazolidine-2,4-dione derivatives. Both Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been applied to study hydantoin derivatives with meaningful results.
For hydantoin and its derivatives, DFT calculations at the B3LYP level with triple-zeta basis sets (6-311++G(d,p)) have successfully predicted structural parameters that align well with experimental data. These calculations reveal that the minima in the potential energy surfaces of hydantoin molecules correspond to C1 symmetry structures. However, the energy barrier separating these minima is typically below the zero-point energy, making the Cs symmetry structure experimentally relevant.
MP2 calculations with quadruple-zeta basis sets (cc-pVQZ) provide more accurate predictions of structural parameters and energetics, particularly for hydrogen bonding interactions. For hydantoin derivatives, MP2 calculations better account for electron correlation effects, which are essential for accurately describing the electronic structure of the imidazolidine-2,4-dione ring system.
Natural Bond Orbital (NBO) analysis of hydantoin derivatives reveals important insights into the electronic distribution. For example, the carbonyl oxygen at position 2 (between two nitrogen atoms) typically carries more negative charge than the carbonyl oxygen at position 4. The Löwdin charge distribution analysis shows values of approximately -0.382 for O2 and -0.348 for O4 in the hydantoin ring, suggesting different reactivities for these two carbonyl groups.
Table 4: Electronic Structure Parameters from Computational Studies
| Parameter | DFT(B3LYP)/6-311++G(d,p) | MP2/cc-pVQZ | Experimental |
|---|---|---|---|
| C2—O2 bond length (Å) | 1.222-1.225 | 1.218-1.222 | 1.221 |
| C4—O4 bond length (Å) | 1.210-1.214 | 1.208-1.212 | 1.211 |
| N1—C2 bond length (Å) | 1.354-1.358 | 1.352-1.356 | 1.342 |
| C2—N3 bond length (Å) | 1.388-1.394 | 1.386-1.391 | 1.393 |
| N3—C4 bond length (Å) | 1.364-1.368 | 1.362-1.366 | 1.362 |
| Löwdin charge on O2 | -0.380 to -0.385 | -0.375 to -0.382 | N/A |
| Löwdin charge on O4 | -0.345 to -0.350 | -0.340 to -0.348 | N/A |
| Löwdin charge on N1 | -0.345 to -0.355 | -0.340 to -0.350 | N/A |
| Löwdin charge on N3 | -0.275 to -0.280 | -0.270 to -0.275 | N/A |
For 3-substituted hydantoins like our target compound, DFT calculations indicate that the substitution at the N3 position affects the electronic distribution across the entire ring system. The introduction of the [4-(aminomethyl)phenyl]methyl group at the N3 position would alter the electron density distribution, potentially influencing the reactivity of both carbonyl groups.
The aminomethyl group in the target compound introduces additional complexity for electronic structure calculations. In the hydrochloride salt form, the protonated amine would be expected to have a significant positive charge, affecting the overall electronic distribution within the molecule. This charge would influence intramolecular interactions and potentially alter the conformation of the phenyl ring relative to the imidazolidine ring.
Properties
IUPAC Name |
3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethylimidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-13(2)11(17)16(12(18)15-13)8-10-5-3-9(7-14)4-6-10;/h3-6H,7-8,14H2,1-2H3,(H,15,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEYHKFSHQCZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)CN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164648-33-3 | |
| Record name | 3-{[4-(aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of 3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways that this compound affects. Once the targets are identified, it will be possible to map out the biochemical pathways involved and understand the downstream effects of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects can be determined once the compound’s targets and mode of action are identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include pH, temperature, presence of other molecules, and the specific cellular environment where the compound is active.
Biological Activity
3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride, also known by its CAS Number 164648-33-3, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- IUPAC Name: 3-[4-(aminomethyl)benzyl]-5,5-dimethyl-2,4-imidazolidinedione hydrochloride
- Molecular Formula: CHNO·HCl
- Molecular Weight: 283.75 g/mol
- Purity: 95% .
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly regarding its potential as an antifolate agent. Antifolates are critical in cancer therapy and the treatment of autoimmune diseases.
Antifolate Mechanism
Research indicates that compounds similar to this compound may act by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition can lead to reduced proliferation of cancer cells.
Case Studies and Research Findings
-
Synthesis and In Vitro Activity
A study synthesized several analogues of antifolates and tested their efficacy against CCRF-CEM leukemia cells. The results indicated that while some analogues were inactive, the structural modifications significantly impacted their biological activity. The IC values for certain compounds were reported as high as 20 µg/mL, suggesting a need for further optimization . -
Comparative Analysis of Related Compounds
A comparative study on related imidazolidine derivatives showed varying degrees of biological activity. The presence of the aminomethyl group was found to enhance solubility and potentially increase bioavailability, which is crucial for therapeutic applications . -
Toxicological Assessment
Preliminary toxicological assessments indicate that while the compound exhibits promising activity against cancer cell lines, it also presents potential toxicity at higher concentrations. Hazard statements associated with the compound include respiratory and skin irritation .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 164648-33-3 |
| Molecular Weight | 283.75 g/mol |
| Purity | 95% |
| Biological Activity (IC) | >20 µg/mL (varies by analogue) |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazolidine structures exhibit promising anticancer activity. The compound has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated that derivatives of imidazolidine can induce apoptosis in cancer cells, suggesting that 3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride may serve as a lead compound for developing new anticancer agents .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Studies on similar imidazolidine derivatives have shown their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in inflammatory processes. This suggests that this compound could be explored further for its potential in treating inflammatory diseases .
Synthetic Pathways
The synthesis of this compound involves several chemical reactions including condensation and cyclization processes. The ability to modify the structure through various substituents can enhance its biological activity and selectivity towards specific targets .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have indicated that variations in the phenyl group or the imidazolidine core can significantly influence the compound's pharmacological properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 5,5-dimethylimidazolidine-2,4-dione derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituents, synthesis, and physicochemical properties.
Substituent-Driven Structural Variations
3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride (Compound 15)
- Structure : Features a hydroxypropyl-piperazine linker with a 2-methoxyphenyl group.
- Molecular Weight : 377.28 g/mol (free base).
- Synthesis : Yield of 39% ; purity 98.25% via LC/MS.
- NMR Data : Distinct aromatic proton signals (δ 7.08–6.88 ppm) and methoxy resonance (δ 3.79 ppm) .
3-(2,4-Dichlorobenzyl)-5,5-dimethyl-1-(5-(4-phenylpiperazin-1-yl)pentyl)imidazolidine-2,4-dione hydrochloride (Compound 3)
- Structure : Contains a dichlorobenzyl group and a pentyl-piperazine chain.
- Synthesis : Method A, 37.5% yield ; melting point 218–220°C .
- Applications : Studied as a hypotensive agent .
3-(3,4-Dichlorophenyl)-1,5,5-trimethylimidazolidine-2,4-dione
- Structure : Dichlorophenyl substitution with 1,5,5-trimethyl groups.
- Molecular Weight : 287.14 g/mol .
- LogP : 3.17 , indicating moderate lipophilicity .
5,5-Diphenylimidazolidine-2,4-dione Derivatives (C1–C10) Structure: Diphenyl core with phenoxyacetyl substituents. Synthesis: Prepared via nucleophilic substitution (50–55°C, 24–26 h). Applications: Evaluated for CNS activity .
Key Comparative Data
Physicochemical and Spectral Properties
- Hydrophilicity: The target compound’s aminomethyl group may enhance water solubility compared to dichlorophenyl or methoxyphenyl analogs.
- NMR Trends : Aromatic protons in analogs resonate between δ 6.88–7.64 ppm, while methyl groups appear at δ 1.30–1.50 ppm .
Research Implications and Gaps
- Biological Activity : While analogs like Compound 3 are explored for hypotensive effects , the target compound’s pharmacological profile remains uncharacterized in the provided evidence.
- Synthetic Optimization: The target’s aminomethyl group could enable conjugation or prodrug strategies, but reaction conditions for scale-up require further study.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents | Yield | Melting Point (°C) | Key Challenges |
|---|---|---|---|---|
| A | 1-Phenylpiperazine, bromopentyl derivative | 37.5% | 218–220 | Purification of intermediates |
| B/C | 1-(3,4-Dichlorophenyl)piperazine, bromohexyl derivative | 2.0% | 154–156 | Low yield due to steric effects |
| Hydantoin-based | Aminomethylbenzyl derivatives | ~40% | Not reported | Optimizing reaction time |
What spectroscopic techniques are used to confirm the structure and purity of this compound?
Basic Research Question
- LC/MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>98%) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., δ 1.30 ppm for dimethyl groups, aromatic proton splitting patterns) .
- X-ray crystallography : Resolves crystal packing and stereochemistry (applied to analogs) .
Methodological Tip : Use deuterated solvents (DMSO-d6) for NMR to minimize signal interference, and calibrate LC/MS with internal standards .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Advanced Research Question
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, stoichiometry). For example, optimize alkylation steps using polar aprotic solvents (DMF) at 60–80°C .
- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error .
- Purification : Employ flash chromatography or recrystallization in ethanol/water mixtures to isolate high-purity fractions .
How do structural modifications in analogous compounds affect biological activity?
Advanced Research Question
Substituents on the phenyl or hydantoin ring modulate receptor binding:
- Electron-withdrawing groups (e.g., Cl in ): Enhance α1-adrenoceptor antagonism but reduce solubility.
- Hydrophilic groups (e.g., hydroxyl in ): Improve water solubility but may weaken blood-brain barrier penetration.
- Piperazine derivatives (): Increase selectivity for serotonin receptors (5-HT7R/5-HT1A) via aryl topology .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Target Receptor | Activity Trend | Reference |
|---|---|---|---|
| 2,4-Dichlorobenzyl | α1-Adrenoceptor | Potent antagonism | |
| 2-Methoxyphenyl | 5-HT7R | Selective agonism | |
| Aminomethylphenyl | Undisclosed | Anti-inflammatory potential |
How can computational methods like quantum chemical calculations aid in the design of derivatives?
Advanced Research Question
- Reaction path searching : Tools like GRRM or AFIR predict feasible pathways for synthesizing novel analogs .
- Docking studies : Model interactions with target proteins (e.g., α1-adrenoceptors) to prioritize substituents with high binding affinity .
- Solvent effect simulations : COSMO-RS predicts solubility profiles, guiding solvent selection for reactions .
What are the primary biological targets or activities reported for this compound?
Basic Research Question
- α1-Adrenoceptor antagonism : Hypotensive effects observed in analogs with dichlorobenzyl groups .
- Anti-inflammatory activity : Interaction with COX-2 or NF-κB pathways suggested in hydantoin derivatives .
- Antimicrobial potential : Structural similarity to benzimidazole derivatives implies possible activity against Gram-positive bacteria .
What strategies are recommended for resolving discrepancies in biological activity data across studies?
Advanced Research Question
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control batches of the compound .
- Validate purity : Re-test compounds with conflicting results using LC/MS and elemental analysis .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
What are the challenges in scaling up the synthesis under GMP conditions?
Advanced Research Question
- Process control : Implement real-time monitoring (PAT) for critical steps like HCl salt formation .
- Reactor design : Optimize heat transfer in exothermic steps (e.g., alkylation) using flow chemistry .
- Impurity profiling : Use LC-HRMS to track byproducts (e.g., dechlorinated analogs) and adjust reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
